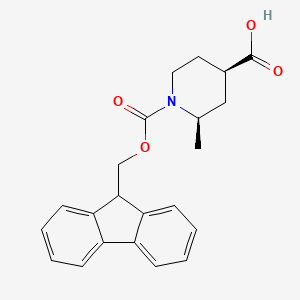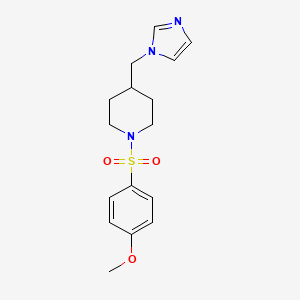![molecular formula C15H15N5O3 B2964552 2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one CAS No. 2097891-10-4](/img/structure/B2964552.png)
2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its anti-tubercular activity. It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .Physical and Chemical Properties Analysis
This compound appears as white crystals . Its melting point is between 161–163 °C . The compound’s spectroscopic data, including its FTIR and NMR spectra, provide further information about its physical and chemical properties .Aplicaciones Científicas De Investigación
Structural and Conformational Studies
A study on derivatives of hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, which are structurally related to the compound of interest, highlighted the importance of NMR spectroscopy in determining configurations and conformations of such compounds. This research provides insights into the molecular structure, essential for developing new pharmaceuticals and understanding their interaction with biological targets (Cahill & Crabb, 1972).
Synthesis and Biological Activity
Research on pyridone analogues of tetrahydroisoquinolines, which shares a structural motif with the compound , demonstrates the synthetic routes to these compounds. These analogues have potential implications in drug discovery, showcasing the chemical versatility and the potential biological activities these structures can possess (Richards & Hofmann, 1978).
Molecular Docking and Drug Design
Investigations into fluoroquinolones, a class of compounds that includes structures related to 2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one, demonstrate their synthesis and in vivo activity against Mycobacterium tuberculosis. These studies underline the importance of structural modification in enhancing the efficacy of pharmaceutical compounds, where molecular docking plays a crucial role in predicting the interaction with biological targets (Shindikar & Viswanathan, 2005).
Anticonvulsant Drug Studies
Further, the structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines and related compounds, have been explored through crystal structures and molecular orbital calculations. This research contributes to a deeper understanding of how modifications in molecular structure can influence pharmacological properties (Georges et al., 1989).
Direcciones Futuras
The future directions for research on this compound could involve further development of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Additionally, the synthesis of more derivatives and their evaluation for anti-tubercular activity could be a promising direction for future research .
Propiedades
IUPAC Name |
2-methyl-6-(3-oxo-4-pyridin-3-ylpiperazine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-18-13(21)5-4-12(17-18)15(23)19-7-8-20(14(22)10-19)11-3-2-6-16-9-11/h2-6,9H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHMRVBESVCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2964475.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2964476.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2964478.png)
![(3-Bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2964479.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinoxaline-1(2H)-carboxamide](/img/structure/B2964483.png)
![2-(Benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2964485.png)

![N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2964487.png)

